molecular formula C16H17NO2 B7865335 4-[(4-Isopropylphenyl)amino]benzoic acid

4-[(4-Isopropylphenyl)amino]benzoic acid

Cat. No.: B7865335
M. Wt: 255.31 g/mol
InChI Key: LKARJMNRJSXCGK-UHFFFAOYSA-N
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Description

4-[(4-Isopropylphenyl)amino]benzoic acid is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of an amino group attached to a benzoic acid moiety, with an isopropylphenyl substituent on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Isopropylphenyl)amino]benzoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction is carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isopropylphenyl)amino]benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Nitro, halo, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Isopropylphenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Isopropylphenyl)amino]benzoic acid is unique due to the presence of both the isopropylphenyl and benzoic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(4-propan-2-ylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(6-10-15)16(18)19/h3-11,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKARJMNRJSXCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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